4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly referred to as U-48520, is a synthetic opioid compound that has garnered attention for its pharmacological properties and potential applications. This compound is part of a broader class of non-fentanyl synthetic opioids, which are structurally distinct from traditional opioids like morphine and fentanyl. U-48520 is primarily characterized by its binding affinity to the mu-opioid receptor and its relative selectivity compared to other opioid receptors.
U-48520 is synthesized from precursor compounds through various chemical reactions that modify its structure to enhance its pharmacological activity. It is classified under the category of synthetic opioids, specifically those related to the U-series compounds developed for research and potential therapeutic applications.
U-48520 falls under the category of synthetic opioids, which are designed to mimic the effects of natural opioids while providing unique pharmacological profiles. It is classified as a non-fentanyl synthetic opioid, which distinguishes it from other potent opioids that have been associated with a higher risk of overdose and addiction.
The synthesis of U-48520 involves several steps that typically include the formation of key structural components followed by functional group modifications. The process generally starts with the preparation of a cyclohexyl amine derivative, which is then reacted with appropriate chlorinated aromatic compounds.
The molecular structure of U-48520 can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers in the cyclohexyl ring, which influences its binding affinity and receptor selectivity.
U-48520 participates in various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for understanding how modifications can alter the compound's activity and safety profile in biological systems.
U-48520 primarily exerts its effects through selective binding to opioid receptors in the central nervous system:
Research indicates that U-48520 has a binding affinity (K_D) of approximately 200 nM at mu-opioid receptors, demonstrating significant potency compared to other non-fentanyl opioids .
U-48520 serves primarily as a research chemical within pharmacology studies aimed at understanding opioid receptor interactions and developing new analgesics with improved safety profiles. Its unique structure allows researchers to explore modifications that could lead to safer therapeutic options for pain management without the high addiction potential associated with traditional opioids.
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide emerged during the late 20th century as part of systematic explorations into synthetic opioids targeting the μ-opioid receptor (MOR). Developed alongside the U-series compounds (e.g., U-47700, U-50488), this benzamide derivative was designed to optimize receptor affinity while altering metabolic pathways. Its synthesis paralleled research by Szmuszkovicz and colleagues, who pioneered the trans-cyclohexyl benzamide scaffold as a non-fentanyl analgesic platform. The compound (CAS 175033-26-8) specifically investigated the impact of para-chloro substitution combined with a dimethylaminomethylphenyl extension on the cyclohexyl ring, aiming to balance lipophilicity (XLogP3: 4.9) and electronic effects for enhanced blood-brain barrier penetration . Unlike earlier U-series opioids featuring dichloro or trifluoromethyl groups, this derivative's monochloro benzamide core represented a strategic simplification to probe steric tolerance in MOR binding pockets .
The MOR agonism of this compound is exquisitely sensitive to benzamide substituent patterns and cyclohexyl N-alkylation:
Table 1: Impact of Benzamide Substituents on MOR Activity
Substituent Position | Compound Variant | MOR EC₅₀ (nM)* | Key SAR Insight |
---|---|---|---|
3,4-Dichloro | U-47700 | 5.3 | High potency with electron-withdrawing groups |
4-Chloro | This Compound | 632 | Reduced efficacy vs. dichloro analogues |
4-Trifluoromethyl | Analog | 210 | Enhanced lipophilicity increases CNS penetration |
4-Methylsulfonyl | Analog | >1,000 | Polar groups diminish receptor binding |
*Data extrapolated from structural analogues [1]
Critical SAR findings include:
The (1R,2R) absolute configuration of the trans-cyclohexyl diamine core is a critical determinant of opioid activity:
Table 2: Stereochemistry Impact on Pharmacological Parameters
Stereochemistry | MOR EC₅₀ (nM)* | KOR EC₅₀ (nM)* | MOR/KOR Selectivity |
---|---|---|---|
(1R,2R) | 632 | >10,000 | >15.8 |
(1S,2S) | >10,000 | >10,000 | Inactive |
(1R,2S) cis | 2,540 | 3,180 | 0.8 |
Racemic mixture | 1,890 | 7,410 | 3.9 |
*Biological data from analogous trans-cyclohexyl benzamides [1]
Key stereochemical principles:
This benzamide derivative exhibits distinct pharmacodynamic properties versus fentanyl-derived analgesics and other U-series opioids:
Table 3: Pharmacodynamic Comparison with Synthetic Opioids
Compound | Chemical Class | MOR EC₅₀ (nM) | DOR/KOR Selectivity Ratio | Legal Status |
---|---|---|---|---|
4-chloro-N-[(1R,2R)-derivative | Trans-cyclohexyl benzamide | 632 | MOR > KOR >> DOR | Research compound |
U-47700 (3,4-dichloro) | Trans-cyclohexyl benzamide | 5.3 | MOR > KOR > DOR | Schedule I [4] |
Fentanyl | Phenylpiperidine | 1.2 | MOR >> DOR > KOR | Schedule II |
U-50488 | Benzeneacetamide | >10,000 | KOR agonist | Research compound |
Brorphine | Benzimidazolone | 0.8 | Non-selective | Schedule I [5] |
Mechanistic differentiators include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0